Comparative FGFR Kinase Inhibition Profile: Selectivity Assessment
This compound exhibits a distinct inhibitory profile across Fibroblast Growth Factor Receptors (FGFRs). In a head-to-head comparison under equivalent assay conditions, the compound displays an IC50 of 115 nM against both FGFR1 and FGFR4, while exhibiting significantly enhanced potency against FGFR3 with an IC50 of <10 nM [1]. This contrasts with other FGFR inhibitors which may show pan-kinase activity or a different selectivity pattern.
| Evidence Dimension | FGFR Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | FGFR1: 115 nM; FGFR3: <10 nM; FGFR4: 115 nM |
| Comparator Or Baseline | FGFR1 and FGFR4 (internal baseline) vs. FGFR3 |
| Quantified Difference | >11.5-fold selectivity for FGFR3 over FGFR1/FGFR4 |
| Conditions | In vitro enzyme inhibition assay measuring FGFR1, FGFR2, and FGFR4 under equivalent conditions with enzyme and ATP concentrations optimized for each kinase. |
Why This Matters
This selectivity profile is critical for researchers investigating FGFR3-dependent pathways, as it suggests the compound may be a more specific tool than pan-FGFR inhibitors, reducing potential off-target effects in cell-based assays.
- [1] BindingDB. BDBM261969. (Data retrieved via search results). View Source
